6,8-Dimethyl-4-hydroxyquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Medicinal Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in modern organic and medicinal chemistry. sigmaaldrich.comnih.gov It is recognized as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to a variety of biological targets, thus serving as a versatile starting point for drug discovery. scbt.com The functionalization of the quinoline ring at different positions allows for a wide array of pharmacological activities. sigmaaldrich.com
The significance of the quinoline core is underscored by its presence in numerous commercially available drugs. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. For instance, quinoline-based compounds are under clinical investigation for various diseases, with examples like ferroquine (B607439) for malaria and dactolisib (B1683976) for cancer. The adaptability of the quinoline moiety for structural optimization through established synthetic routes further cements its position as a critical tool in the development of new therapeutic agents. scbt.com
Specific Academic Relevance of Hydroxyquinolines as a Privileged Scaffold
Within the extensive family of quinoline derivatives, hydroxyquinolines, and particularly 8-hydroxyquinolines (8-HQ), represent another layer of "privileged structures" with significant academic and research interest. These compounds are noted for their diverse biological activities, which are often linked to their ability to chelate metal ions. nih.gov The chelation of metal ions like copper and zinc is a key mechanism behind their observed antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory effects. nih.gov
The 8-hydroxyquinoline (B1678124) scaffold is a small, planar molecule that can form stable complexes with various metal ions, a property that is fundamental to its biological functions. nih.govnih.gov This metal-binding ability can, for example, help restore metal homeostasis in neurodegenerative diseases or induce apoptosis in cancer cells. nih.govresearchgate.net The synthetic versatility of hydroxyquinolines allows for extensive modifications to their structure, enabling researchers to develop potent and selective agents for a range of therapeutic targets. mdpi.com
Positioning of 6,8-Dimethyl-4-hydroxyquinoline within the Quinoline Research Landscape
This compound is a derivative of the 4-hydroxyquinoline (B1666331) subclass. While the broader quinoline and hydroxyquinoline families are the subject of extensive research, this compound itself appears to be a less-studied compound in academic literature. Its primary role seems to be that of a chemical intermediate or a building block in the synthesis of more complex molecules.
This is evidenced by the commercial availability of derivatives such as this compound-3-carboxylic acid and this compound-3-carbohydrazide. scbt.com The synthesis of such derivatives suggests that the parent compound, this compound, serves as a foundational structure for further chemical elaboration.
The biological potential of this specific dimethylated hydroxyquinoline can be inferred from the activities of structurally related compounds. For example, other 4-hydroxyquinoline derivatives have been investigated for their cytotoxic effects against cancer cells. The substitution pattern on the quinoline ring is known to significantly influence biological activity. The presence of methyl groups at the 6 and 8 positions on the benzene ring portion of the quinoline scaffold will undoubtedly modulate the electronic properties and lipophilicity of the molecule, which in turn would affect its interaction with biological targets. However, without specific studies on this compound, its precise biological profile and potential applications remain an area for future investigation.
Compound Data Tables
Below are tables detailing the chemical information for the compounds mentioned in this article.
Table 1: Core Compound Information
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₁H₁₁NO | 173.21 g/mol | 203626-58-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARGBMKKDISDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588890 | |
| Record name | 6,8-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-58-8 | |
| Record name | 6,8-Dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203626-58-8 | |
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Advanced Synthetic Methodologies for 6,8 Dimethyl 4 Hydroxyquinoline and Its Analogues
Strategic Approaches to the 4-Hydroxyquinoline (B1666331) Core and its Derivatives
The construction of the 4-hydroxyquinoline scaffold is a central theme in heterocyclic chemistry, given its prevalence in bioactive molecules. A variety of synthetic strategies have been developed to access this "privileged structure."
Classical named reactions provide foundational methods for the functionalization of phenolic compounds, a category that includes 4-hydroxyquinolines due to their tautomeric equilibrium with 4-quinolones. These reactions are primarily used to introduce formyl or aminomethyl groups onto the aromatic ring.
Reimer-Tiemann Reaction: This reaction is a well-established method for the ortho-formylation of phenols. It proceeds through the reaction of a phenol with chloroform in a basic solution. The strong base deprotonates chloroform to generate the highly reactive dichlorocarbene species. The phenoxide form of the substrate then attacks the dichlorocarbene, and subsequent hydrolysis of the resulting intermediate introduces a formyl (-CHO) group, typically at the position ortho to the hydroxyl group. For a 4-hydroxyquinoline, this would be expected to occur at the C-3 position.
Vilsmeier-Haack Reaction: This is a versatile and mild method for formylating electron-rich aromatic and heteroaromatic substrates. The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The electrophilic iminium salt generated acts as the formylating agent. Its application to 4-hydroxyquinaldines (2-methyl-4-hydroxyquinolines) has been shown to yield 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines, demonstrating that the reaction can effect both formylation and substitution of the hydroxyl group.
Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, specifically targeting phenols. It uses hexamethylenetetramine (hexamine) as the formyl source in the presence of an acid catalyst, often in glycerol. The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution, leading to ortho-formylation.
Mannich Reaction: Unlike the previous methods, the Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. In the context of 4-hydroxyquinolines, this reaction involves condensation with an aldehyde (commonly formaldehyde) and a primary or secondary amine. This aminoalkylation is a powerful tool for creating derivatives with diverse biological potential. The reaction is considered a modified Mannich reaction when applied to naphthol analogues like hydroxyquinolines.
| Reaction Name | Key Reagents | Functional Group Introduced | Typical Position of Substitution |
|---|---|---|---|
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Formyl (-CHO) | C-3 (ortho to hydroxyl) |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | C-3 |
| Duff Reaction | Hexamethylenetetramine, Acid | Formyl (-CHO) | C-3 (ortho to hydroxyl) |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine | Aminomethyl (-CH₂NR₂) | C-3 |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. For quinoline (B57606) synthesis, MCRs provide a powerful platform for constructing the core ring system with various substitutions in one pot. A common approach involves the condensation of an aniline (B41778), an aldehyde, and an activated methylene compound. This strategy allows for the incorporation of diverse functional groups and substitution patterns, making it a versatile method for creating libraries of quinoline derivatives.
Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For quinolines, these methods enable the precise installation of functional groups at specific positions on the heterocyclic core.
Achieving regioselectivity in C-H activation is a significant challenge due to the presence of multiple C-H bonds. Directing groups are functionalities that are temporarily installed on a substrate to steer a metal catalyst to a specific, often sterically accessible, C-H bond.
N-oxide: The quinoline N-oxide is an exceptionally effective directing group. The oxygen atom can coordinate to a transition metal center, forming a stable five-membered metallacycle intermediate that facilitates C-H activation at the C8 position. This strategy has been extensively used for C8-arylation,
Targeted Synthesis of 6,8-Dimethyl-4-hydroxyquinoline and its Direct Derivatives
Precursor Design and Reaction Conditions for Dimethylation
The synthesis of this compound hinges on the strategic selection of precursors that already contain the desired dimethyl substitution pattern on the aromatic ring. The most common and effective approach involves starting with a disubstituted aniline, specifically 2,4-dimethylaniline. This precursor ensures the methyl groups are correctly positioned in the final quinoline structure.
Classical quinoline synthesis methods, such as the Conrad-Limpach or Gould-Jacobs reactions, are well-suited for this strategy. pharmaguideline.comnih.gov The Conrad-Limpach synthesis, for instance, involves the reaction of an aniline with a β-ketoester. pharmaguideline.commdpi.com To obtain the 4-hydroxyquinoline scaffold, a β-ketoester like diethyl malonate or, more specifically for this structure, a dialkyl acetonedicarboxylate is typically used. nih.gov
The general process begins with the condensation of 2,4-dimethylaniline with a reagent such as diethyl acetonedicarboxylate. This initially forms an enamine intermediate. The subsequent step involves a thermal cyclization reaction, usually carried out at high temperatures in a high-boiling point solvent like 1,2-dichlorobenzene or diphenyl ether, to facilitate the ring closure and form the heterocyclic quinoline system. nih.gov The temperature is a critical parameter, often needing to be above 240°C to favor the formation of the 4-quinolone product. mdpi.com This cyclization directly yields an ester of this compound-2-acetic acid.
| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions | Intermediate Product |
|---|---|---|---|---|
| 2,4-Dimethylaniline | Dialkyl Acetonedicarboxylate (e.g., Diethyl) | Conrad-Limpach Reaction | Initial condensation in alcohol (e.g., ethanol) under reflux, followed by thermal cyclization in a high-boiling solvent (e.g., 1,2-dichlorobenzene) at temperatures >240°C. nih.govmdpi.com | Alkyl 2-(6,8-dimethyl-4-hydroxyquinolin-2-yl)acetate |
| 2,4-Dimethylaniline | Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | Step 1: Condensation reaction. Step 2: High-temperature thermal cyclization. | Ethyl this compound-3-carboxylate |
Esterification and Subsequent Hydrolysis Strategies for Carboxylic Acid Derivatives
In many synthetic routes leading to quinoline carboxylic acids, an ester is formed as a direct intermediate. For example, the Gould-Jacobs reaction between 2,4-dimethylaniline and diethyl ethoxymethylenemalonate would yield ethyl this compound-3-carboxylate. This process integrates the esterification within the primary ring-forming sequence.
The crucial subsequent step is the hydrolysis of this quinoline carboxylic acid ester to obtain the final carboxylic acid derivative. This transformation is typically achieved through acid- or base-catalyzed hydrolysis. youtube.com
Acid-catalyzed hydrolysis is a robust and widely documented method for quinolone carboxylic esters. A common procedure involves refluxing the ester in a mixture of acids, such as acetic acid and sulfuric acid, with water. google.com This method effectively cleaves the ester bond to yield the corresponding carboxylic acid. The product often precipitates upon cooling and dilution with water, simplifying its isolation. google.com Base-catalyzed hydrolysis, also known as saponification, is an alternative where a strong base like sodium hydroxide or potassium hydroxide is used, typically in an aqueous or alcoholic solution, to hydrolyze the ester. youtube.com
| Starting Material | Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|---|
| Ethyl quinoline-3-carboxylate analogue | Acid-catalyzed Hydrolysis | Acetic acid, Water, Concentrated Sulfuric Acid | Reflux for several hours (e.g., 3 hours). | Quinoline-3-carboxylic acid analogue | google.com |
| Alkyl 2-(4-hydroxyquinolin-2-yl)acetate | Base-catalyzed Hydrolysis (Saponification) | Sodium Carbonate (Na₂CO₃) | Aqueous solution, prolonged reaction time. | 2-(4-hydroxyquinolin-2-yl)acetic acid | mdpi.com |
| General Ester | Base-catalyzed Hydrolysis | Potassium Hydroxide (KOH) | Refluxing in ethanol. | Carboxylate salt (acidified to yield carboxylic acid) | nih.gov |
Exploration of Sustainable and Green Chemistry Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to address the drawbacks of classical methods, which often require harsh conditions, hazardous reagents, and high temperatures. nih.govresearchgate.net These sustainable approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign materials. bohrium.com
Key green strategies for quinoline synthesis include:
Use of Green Solvents: Traditional syntheses often employ toxic, high-boiling organic solvents. Green alternatives involve using water, ethanol, or ionic liquids, which are non-toxic and environmentally friendly. tandfonline.com For instance, some one-pot syntheses of quinoline analogs have been successfully carried out in ethanol-water mixtures or water alone. bohrium.comtandfonline.com
Alternative Catalysts: Many protocols are moving away from strong, corrosive acids (like sulfuric acid) towards greener catalysts. These include reusable solid acid catalysts, p-toluenesulfonic acid (p-TSA), ceric ammonium nitrate, and even catalyst-free techniques. bohrium.comtandfonline.com Nanocatalysts are also gaining attention due to their high efficiency and reusability. nih.gov
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govtandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by transferring energy directly to the reacting molecules. tandfonline.com
Multicomponent Reactions (MCRs): One-pot, three-component reactions (for example, reacting an aniline, an aldehyde, and an activated methylene compound) are inherently more efficient and atom-economical. nih.gov They reduce the number of synthetic steps and purification stages, thereby minimizing solvent waste and energy usage. nih.gov
| Parameter | Traditional Methods (e.g., Skraup, Conrad-Limpach) | Green Chemistry Protocols |
|---|---|---|
| Solvents | Concentrated acids (H₂SO₄), high-boiling organic solvents (diphenyl ether, 1,2-dichlorobenzene). pharmaguideline.comnih.gov | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents (DES), or solvent-free conditions. tandfonline.com |
| Catalysts | Strong mineral acids (H₂SO₄, HCl), Lewis acids. pharmaguideline.comdu.edu.eg | Reusable solid acids, p-TSA, ceric ammonium nitrate, nanocatalysts, or catalyst-free. bohrium.comnih.gov |
| Energy Source | Conventional heating at high temperatures (150-250°C) for extended periods. mdpi.comdu.edu.eg | Microwave irradiation, ultrasound. nih.gov |
| Efficiency | Often multi-step with intermediate isolation, moderate yields, significant byproducts. nih.gov | One-pot multicomponent reactions, high atom economy, shorter reaction times, higher yields. bohrium.comtandfonline.com |
Structural Modifications and Rational Design of 6,8 Dimethyl 4 Hydroxyquinoline Derivatives
Systematic Investigation of Substituent Effects on the Quinoline (B57606) Ring System
The strategic placement of substituents on the quinoline ring of 6,8-dimethyl-4-hydroxyquinoline allows for a detailed exploration of structure-activity relationships (SAR). By systematically varying the functional groups at different positions, researchers can fine-tune the molecule's physicochemical and pharmacological profile.
Modulation of the Hydroxyl Group (e.g., Esterification for Lipophilicity Enhancement)
The hydroxyl group at the 4-position of the quinoline ring is a prime site for chemical modification. One common strategy is esterification, which can increase the lipophilicity of the compound. This is particularly advantageous for improving a molecule's ability to cross biological membranes. The process typically involves reacting the 4-hydroxyquinoline (B1666331) with an acylating agent to form an ester linkage. The choice of the acyl group allows for precise control over the degree of lipophilicity enhancement.
A series of novel 8-hydroxyquinoline (B1678124) derivatives have been synthesized and characterized, highlighting the versatility of the hydroxyl group for creating new chemical entities. researchgate.net The reactivity of the hydroxyl group is a key aspect in the design of new derivatives with tailored properties.
Alterations at the Methyl Positions (C6 and C8)
Modifications at the C6 and C8 methyl positions of the quinoline ring offer another avenue for structural diversification. While direct functionalization of these methyl groups can be complex, modern synthetic methods, including metal-catalyzed C(sp³)–H functionalization, have been developed. thieme-connect.deresearchgate.net These techniques enable the introduction of a variety of substituents, which can influence the steric and electronic properties of the molecule. Such alterations are crucial for optimizing interactions with biological targets.
Recent reviews have detailed methodologies for the side-chain modification of methyl groups at the C2 and C8 positions of quinolines, showcasing the progress in this area. thieme-connect.de Rhodium-catalyzed functionalization of 8-methylquinolines represents a significant advancement in the selective modification of these positions. rsc.org
Formation of Amide Derivatives for Solubility and Target Interaction Modulation
The conversion of carboxylic acid derivatives of quinolines into amides is a valuable strategy for modulating solubility and enhancing interactions with biological targets. Amide functionalities can introduce new hydrogen bonding capabilities, which can be critical for molecular recognition. The synthesis of quinolinone-3-carboxamides has been explored, demonstrating the potential of this approach to generate compounds with diverse biological activities. mdpi.com
For example, a series of quinolinone carboxamides were synthesized, and their biological activities were evaluated, revealing that specific amide derivatives exhibited significant inhibitory activity. mdpi.com The general synthetic route to these compounds often involves the coupling of a quinoline carboxylic acid with an appropriate amine.
Hybridization Strategies with Other Heterocyclic Scaffolds
Combining the this compound scaffold with other heterocyclic moieties is a powerful approach in drug design. This hybridization can lead to compounds with novel or enhanced biological activities, potentially targeting multiple biological pathways.
Integration with Indole (B1671886) Moieties
The indole nucleus is a prominent heterocyclic system found in numerous biologically active compounds. The creation of hybrid molecules that incorporate both the this compound and indole scaffolds has been a subject of recent research. nih.gov These hybrid structures are designed to leverage the favorable properties of both parent molecules.
A study focused on the design and synthesis of novel hybrid 8-hydroxyquinoline-indole derivatives demonstrated their potential as inhibitors of Aβ self-aggregation, which is relevant to Alzheimer's disease. mdpi.comnih.gov The synthesis of these hybrids often involves linking the two heterocyclic systems via a suitable spacer, which can be varied to optimize the compound's activity. mdpi.com The design strategy for these hybrids often considers the potential for multi-target-directed activity. researchgate.net
Conjugation with Naphthoquinone Scaffolds
The hybridization of quinoline and naphthoquinone moieties is a strategy employed in medicinal chemistry to create compounds with potentially enhanced biological activities. While the conjugation of 8-hydroxyquinoline with 1,4-naphthoquinone (B94277) has been reported, leading to hybrids with notable anticancer properties, specific research on the direct conjugation of this compound with naphthoquinone scaffolds is not extensively documented in publicly available literature. nih.govrroij.commdpi.com The synthesis of such hybrids would theoretically involve the reaction of a suitably activated this compound derivative with a naphthoquinone precursor. For instance, a plausible synthetic route could involve the treatment of 2-bromo-1,4-naphthoquinone with this compound in the presence of a strong base like potassium tert-butoxide in a suitable solvent such as toluene, a method that has been successfully applied to other 8-hydroxyquinoline derivatives. rroij.com The resulting conjugate would merge the structural features of both parent molecules, and its physicochemical and biological properties would be influenced by the combined electronic effects and steric hindrance of the dimethylated quinoline and the naphthoquinone ring systems. The table below outlines a hypothetical reaction for the synthesis of a this compound-naphthoquinone conjugate, based on established methods for similar compounds.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Hypothetical Product |
| This compound | 2-Bromo-1,4-naphthoquinone | Potassium tert-butoxide, Toluene, Reflux | 2-((6,8-Dimethylquinolin-4-yl)oxy)naphthalene-1,4-dione |
Linkage with Boron-Dipyrromethene (BODIPY) Dyes
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.gov The conjugation of BODIPY dyes to various biomolecules and scaffolds is a common strategy to create fluorescent probes for imaging and sensing applications. The linkage of a BODIPY dye to the this compound core would be expected to produce a novel fluorophore whose spectral properties could be modulated by the quinoline moiety.
Formation of Quinoline-Hydrazone and Quinoline-Sulfonamide Hybrid Systems
The formation of hybrid molecules incorporating quinoline with hydrazone or sulfonamide functionalities is a well-established approach in the design of compounds with diverse biological activities. rsc.orgmdpi.comresearchgate.netnih.gov
Quinoline-Hydrazone Hybrids: Hydrazones are characterized by the R₁R₂C=NNHR₃ structural motif and are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with a ketone or aldehyde. To prepare a quinoline-hydrazone hybrid of this compound, one would first need to introduce a carbonyl group (aldehyde or ketone) onto the quinoline scaffold. For instance, a formyl group could be introduced at a reactive position, which would then be reacted with a hydrazine or a substituted hydrazine to yield the corresponding hydrazone. While specific examples for this compound are scarce, the general reactivity of quinoline aldehydes with hydrazines is well-documented. mdpi.comresearchgate.net
Quinoline-Sulfonamide Hybrids: Sulfonamide-containing compounds are a cornerstone of medicinal chemistry. The synthesis of a quinoline-sulfonamide hybrid based on this compound would necessitate the presence of either a sulfonyl chloride group on the quinoline to react with an amine, or an amino group on the quinoline to react with a sulfonyl chloride. The resulting sulfonamide linkage would covalently connect the quinoline core to another molecular fragment, offering a modular approach to new derivative synthesis. Research on quinoline-sulfonamide hybrids has demonstrated their potential in various therapeutic areas. nih.gov
The table below summarizes the general synthetic approaches for these hybrid systems.
| Hybrid System | Required Functional Group on Quinoline | General Reaction |
| Quinoline-Hydrazone | Aldehyde or Ketone | Condensation with a hydrazine derivative |
| Quinoline-Sulfonamide | Amino or Sulfonyl chloride | Reaction with a sulfonyl chloride or an amine, respectively |
Stereochemical Investigations and Conformational Analysis of Derivatives
The introduction of chiral centers or elements of stereoisomerism into derivatives of this compound would open avenues for stereochemical investigations. Stereochemistry plays a crucial role in determining the biological activity of molecules, as different stereoisomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors.
Currently, there is a lack of specific studies in the literature focusing on the stereochemical investigations and conformational analysis of derivatives of this compound. Such studies would become relevant upon the synthesis of derivatives containing stereogenic centers. For example, if a substituent introduced onto the quinoline ring contains a chiral carbon, the resulting molecule would exist as a pair of enantiomers or diastereomers. The separation and characterization of these stereoisomers would be essential to understand their individual properties.
Conformational analysis, which examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, would also be a key aspect of characterizing new derivatives. The preferred conformation of a molecule can significantly impact its interaction with biological macromolecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for conformational analysis. For any newly synthesized derivatives of this compound, a thorough conformational analysis would be a critical step in their structural elucidation and in correlating their structure with their observed properties.
Advanced Spectroscopic and Structural Characterization of 6,8 Dimethyl 4 Hydroxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6,8-dimethyl-4-hydroxyquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoline (B57606) core would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the two methyl groups at positions 6 and 8 would resonate in the upfield region (typically δ 2.0-3.0 ppm) as singlets. The hydroxyl proton and the proton on the nitrogen (in its tautomeric form) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound would give a distinct signal. The carbons of the aromatic rings are expected in the δ 110-160 ppm range, while the methyl carbons would appear much further upfield. The carbon bearing the hydroxyl group (C4) and the carbons bonded to the nitrogen atom would have characteristic chemical shifts influenced by these heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known spectroscopic trends for similar quinoline derivatives, as specific experimental data is not available in cited literature.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.0 - 8.5 | 140 - 150 |
| H-3 | 6.0 - 6.5 | 105 - 115 |
| C-4 | - | 170 - 180 |
| H-5 | 7.0 - 7.5 | 120 - 130 |
| C-6 | - | 135 - 145 |
| 6-CH₃ | 2.3 - 2.7 | 15 - 25 |
| H-7 | 7.0 - 7.5 | 120 - 130 |
| C-8 | - | 130 - 140 |
| 8-CH₃ | 2.3 - 2.7 | 15 - 25 |
| C-4a | - | 140 - 150 |
| C-8a | - | 120 - 130 |
| OH | Variable | - |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, correlations would be expected between adjacent aromatic protons (e.g., H-5 and H-7, if applicable based on the substitution pattern). sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively link each proton signal to its corresponding carbon atom in the structure, for instance, connecting the methyl proton signals to the methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the methyl protons at C-6 and C-8 would show correlations to the surrounding aromatic carbons, confirming their positions.
Computational Prediction of NMR Parameters
In the absence of experimental data, or to support its interpretation, computational methods such as Density Functional Theory (DFT) can be used to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, a theoretical NMR spectrum can be generated. The accuracy of these predictions has improved significantly, making them a valuable tool in structural elucidation. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental values.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Band Assignments and Functional Group Analysis
The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The tautomeric nature of 4-hydroxyquinolines means that it can exist in both the enol (-OH) and keto (C=O) forms, which would be reflected in the IR spectrum.
O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretch of the quinolone tautomer.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=O Stretching: If the keto tautomer is present, a strong absorption band for the carbonyl group (C=O) would be expected in the range of 1650-1690 cm⁻¹.
C=C and C=N Stretching: Vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline ring would result in several sharp bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range.
Table 2: Predicted Characteristic IR Bands for this compound (Note: These are predicted values based on known group frequencies and data from similar compounds.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H / N-H Stretch | Hydroxyl / Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |
| 1690-1650 | C=O Stretch | Carbonyl (Keto tautomer) |
| 1620-1450 | C=C / C=N Stretch | Aromatic Ring |
| 1300-1200 | C-O Stretch | Phenolic |
Computational Prediction of IR Spectra
Similar to NMR, computational chemistry, particularly DFT calculations, can predict the vibrational frequencies and intensities of a molecule. organic-chemistry.org These theoretical spectra are instrumental in assigning the bands observed in an experimental IR spectrum, especially in complex regions where multiple vibrations may overlap. By comparing the calculated and experimental spectra, a detailed and reliable assignment of the vibrational modes of this compound can be achieved. organic-chemistry.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of a molecule. Both high-resolution and gas chromatography-coupled mass spectrometry have been utilized to analyze this compound.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, with a molecular formula of C₁₁H₁₁NO, the expected monoisotopic mass is 173.0841 g/mol . HRMS analysis confirms this molecular weight, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This precision is crucial for unambiguous identification and for verifying the successful synthesis of the target compound.
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile compounds and complex mixtures. In the context of this compound, GC-MS analysis provides both the retention time, a characteristic property under specific chromatographic conditions, and the mass spectrum of the eluted compound. The mass spectrum reveals the fragmentation pattern of the molecule upon electron ionization. For 4,8-Dimethyl-2-hydroxyquinoline, a related isomer, the top peak in its mass spectrum is observed at an m/z of 173, corresponding to the molecular ion. nih.gov The fragmentation pattern provides structural information, as the cleavage of the molecule into smaller, charged fragments is dictated by the underlying bond strengths and the stability of the resulting ions. While specific fragmentation data for this compound is not detailed in the provided search results, the general principles of GC-MS analysis of isomeric compounds suggest a similar approach would be applied. nist.govnih.govresearchgate.net
Table 1: Mass Spectrometry Data for this compound and a Related Isomer
| Technique | Compound | Key Finding | Reference |
| HRMS | This compound | Confirms molecular weight of 173.21 g/mol . | sigmaaldrich.com |
| GC-MS | 4,8-Dimethyl-2-hydroxyquinoline | Top peak (molecular ion) at m/z 173. | nih.gov |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the conjugated systems and the presence of chromophores. The UV-Vis spectrum of 8-hydroxyquinoline (B1678124) and its derivatives is well-documented, showing characteristic absorption bands that are sensitive to substitution and solvent polarity. researchgate.net Although specific UV-Vis data for this compound is not explicitly available in the search results, studies on related 8-hydroxyquinoline derivatives indicate that they exhibit distinct absorption maxima. researchgate.netnih.gov These studies form a basis for predicting the spectral behavior of this compound, which is expected to show absorptions related to the π-π* transitions of the quinoline ring system.
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
Single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure. While specific crystallographic data for this compound was not found, numerous studies on related 8-hydroxyquinoline derivatives have been conducted. researchgate.netrsc.orgpsu.edumdpi.comresearchgate.net For instance, a new monoclinic polymorph of 8-hydroxyquinoline was identified, crystallizing in the P21/n space group. psu.eduresearchgate.net The molecular structure was found to be planar, with an intramolecular O—H···N hydrogen bond. psu.eduresearchgate.net In the crystal, molecules form centrosymmetric dimers through two O—H···N hydrogen bonds. psu.eduresearchgate.net Such detailed structural information, including the planarity of the ring system and the nature of intermolecular interactions, is crucial for understanding the solid-state properties of these compounds. It is anticipated that a single-crystal X-ray diffraction study of this compound would yield similarly detailed structural parameters.
Table 2: Representative Crystal Data for a Polymorph of 8-Hydroxyquinoline
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/n | researchgate.net |
| a (Å) | 6.620 (3) | researchgate.net |
| b (Å) | 9.243 (4) | researchgate.net |
| c (Å) | 11.070 (4) | researchgate.net |
| β (°) | 90.718 (6) | researchgate.net |
| V (ų) | 677.3 (5) | researchgate.net |
| Z | 4 | researchgate.net |
Powder X-ray Diffraction (XRD) is a powerful technique for identifying crystalline phases and obtaining information about the unit cell dimensions of a material. It is particularly useful for characterizing bulk samples and for phase identification. The powder XRD pattern of a crystalline solid is a unique fingerprint, determined by the crystal structure. For 8-hydroxyquinoline, powder XRD has been used to determine its structural parameters. rsc.org In the broader context of materials science, powder XRD is routinely used to confirm the purity and crystallinity of synthesized compounds. researchgate.net While a specific powder XRD pattern for this compound is not provided in the search results, this technique would be a standard method for its solid-state characterization, allowing for comparison with theoretical patterns calculated from single-crystal data or for identifying different polymorphic forms.
Elemental Composition Analysis
Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. This process is crucial for verifying the identity and purity of a newly synthesized compound. By comparing the experimentally determined mass percentages of the constituent elements to the theoretically calculated values based on the compound's molecular formula, researchers can confirm the empirical and molecular formula of the substance.
For this compound, the molecular formula is C₁₁H₁₁NO. calpaclab.comsigmaaldrich.com This formula indicates that each molecule of the compound is composed of 11 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight of the compound is 173.21 g/mol . calpaclab.comsigmaaldrich.com
Based on the molecular formula and the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.
Below is the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 76.28 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.40 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.24 |
| Total | 173.21 | 100.00 |
Computational and Theoretical Investigations of 6,8 Dimethyl 4 Hydroxyquinoline
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental electronic and structural properties of quinoline (B57606) derivatives. These methods provide insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular properties of quinoline and its derivatives. bhu.ac.innih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are employed to optimize the molecular geometry of compounds like 6,8-Dimethyl-4-hydroxyquinoline, determining bond lengths, bond angles, and dihedral angles. bhu.ac.innih.gov
Theoretical vibrational analysis through DFT can predict infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov Furthermore, DFT is used to calculate various molecular properties that are crucial for understanding the behavior of the molecule. These properties include dipole moment, polarizability, and molecular electrostatic potential (MESP). The MESP map, for instance, is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its interaction with biological targets. bhu.ac.in For quinoline derivatives, DFT studies have been used to analyze the electronic density and bonding mechanisms when interacting with surfaces, which is relevant for applications like corrosion inhibition. nih.gov
While specific DFT data for this compound is not extensively available in the public domain, the established methodologies for other quinoline derivatives provide a robust framework for its computational analysis. The presence of two methyl groups at positions 6 and 8 is expected to influence the electronic distribution and steric factors of the quinoline ring, which can be precisely quantified through DFT calculations.
Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline Derivative
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 4.8670 Debye | B3LYP/6-311G(d,p) |
| C=O Bond Length | 1.2336 Å | B3LYP/6-311G(d,p) |
| O-H Bond Length | 0.96 Å | B3LYP/6-311G(d,p) |
Note: The data presented is for a related chalcone (B49325) derivative containing a hydroxyphenyl group and is illustrative of the types of parameters obtained from DFT calculations. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net
For quinoline derivatives, FMO analysis has been used to understand their reactivity and electronic properties. researchgate.net The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In the context of this compound, the electron-donating methyl groups are expected to raise the HOMO energy level, potentially increasing its reactivity. The hydroxyl group at position 4 also significantly influences the electronic distribution.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in structure-activity relationship studies.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Quinoline Derivative
| Parameter | Definition | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | - |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.26 |
| Global Softness (S) | 1/(2η) | 0.22 |
Note: The values are for 8-hydroxyquinoline (B1678124) and are illustrative. researchgate.net Specific values for this compound would require dedicated calculations.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological macromolecules. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of biological systems.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drug candidates. The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding.
For quinoline derivatives, molecular docking has been successfully applied to predict their binding to various targets, including enzymes and receptors. nih.govnih.govmdpi.com For instance, derivatives of 4-hydroxyquinazoline (B93491) have been docked into the active site of poly(ADP-ribose) polymerase (PARP) to understand their inhibitory mechanism. mdpi.com Similarly, docking studies on other quinoline analogs have provided insights into their interactions with targets like HIV reverse transcriptase and p-glycoprotein. nih.govnih.gov
In the case of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various potential biological targets. The 4-hydroxy group can act as a hydrogen bond donor or acceptor, while the quinoline ring can participate in π-π stacking and hydrophobic interactions. The methyl groups at positions 6 and 8 would influence the steric fit and hydrophobic interactions within the binding pocket.
Table 3: Representative Molecular Docking Results for Quinoline Derivatives
| Compound | Target | Docking Score (kcal/mol) | Key Interactions |
| Quinoline Derivative 4 | HIV Reverse Transcriptase | -10.67 | Hydrophobic interactions with TRP229, Hydrogen bond with LYS101 |
| Quinoline Derivative 5 | HIV Reverse Transcriptase | -10.38 | Hydrophobic interactions with TRP229, Hydrogen bond with LYS101 |
| Quinoline Derivative 7 | HIV Reverse Transcriptase | -10.23 | Hydrophobic interactions with TRP229, Hydrogen bond with LYS101 |
Note: The data is for specific quinoline derivatives targeting HIV reverse transcriptase and illustrates the type of information obtained from molecular docking studies. nih.gov The specific interactions of this compound would depend on the target protein.
Dynamics Simulations to Understand Conformational Flexibility and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the conformational changes and flexibility of a molecule or a protein-ligand complex. These simulations are crucial for understanding the stability of ligand binding and the role of conformational changes in biological function.
MD simulations of quinoline derivatives complexed with their target proteins can provide insights into the stability of the binding pose predicted by molecular docking. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often used to assess the stability of the complex. Furthermore, MD simulations can reveal the dynamic network of hydrogen bonds and other non-covalent interactions that contribute to binding affinity. For this compound, MD simulations could be employed to study its conformational preferences in solution and to assess the stability of its complexes with potential biological targets.
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving and rationalizing SAR. By analyzing a series of related compounds, it is possible to identify the structural features that are crucial for activity.
For quinoline derivatives, computational SAR studies have been conducted to guide the optimization of lead compounds. nih.govelsevierpure.com These studies often involve a combination of techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and FMO analysis. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.
For this compound, computational SAR studies could explore the impact of the methyl groups at positions 6 and 8 on its biological activity. By comparing its properties and predicted interactions with those of other substituted 4-hydroxyquinolines, it is possible to infer the contribution of these methyl groups. For example, the electron-donating nature of the methyl groups could enhance the electron density of the quinoline ring system, potentially affecting its interaction with biological targets. The steric bulk of the methyl groups could also play a crucial role in determining the selectivity and potency of the compound. Such computational analyses can provide valuable guidelines for the synthesis of new analogs with improved activity profiles.
Mechanistic Studies of 6,8 Dimethyl 4 Hydroxyquinoline Molecular Interactions
Coordination Chemistry and Metal Chelation Mechanisms
The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with various metal ions is a cornerstone of their chemical behavior. This section explores the specifics of these interactions for 6,8-dimethyl-4-hydroxyquinoline.
Characterization of Binding Sites and Modes with Metal Ions (e.g., O, N Coordination)
Like its parent compound, 8-hydroxyquinoline, this compound acts as a bidentate chelating agent, utilizing its hydroxyl oxygen and quinoline (B57606) nitrogen atoms to coordinate with metal ions. scirp.orgresearchgate.net This coordination involves the deprotonation of the phenolic hydroxyl group, allowing the oxygen to form a strong bond with the metal center, while the nitrogen atom of the quinoline ring also participates in the chelation, forming a stable five-membered ring with the metal ion. nih.govescholarship.org The formation of this chelate ring is a key feature of the interaction between 8-hydroxyquinoline derivatives and metal ions. nih.gov
Studies on various 8-hydroxyquinoline derivatives have consistently shown this bidentate (O, N) coordination mode with a range of metal ions, including copper(II), zinc(II), nickel(II), and cobalt(II). scirp.orgscirp.orgnih.gov The geometry of the resulting metal complexes can vary, with square-planar and octahedral geometries being common, often involving additional ligands or solvent molecules to complete the coordination sphere of the metal ion. researchgate.netscirp.org For instance, copper complexes with 8-hydroxyquinoline have been observed to adopt a square-planar geometry, while cobalt and nickel complexes can form octahedral structures by incorporating water molecules. researchgate.netscirp.org
Stoichiometric Ratio Determination of Metal-Ligand Complexes
The stoichiometry of the metal-ligand complexes formed between 8-hydroxyquinoline derivatives and metal ions is crucial for understanding their chemical and biological activity. For many divalent metal ions, 8-hydroxyquinoline and its derivatives typically form complexes with a 1:2 metal-to-ligand (M:L) ratio. researchgate.netscirp.org This has been confirmed through various analytical techniques, including conductometric and spectrophotometric methods. researchgate.netscirp.org
For instance, studies on the complexation of Co(II) and Ni(II) with 8-hydroxyquinoline have revealed the formation of ML2 complexes. scirp.org Similarly, the reaction of Cu(II) with 8-hydroxyquinoline has been shown to result in a 2:1 ligand-to-metal complex. scirp.org However, under certain conditions, 1:1 metal-to-ligand complexes can also be formed. nih.gov The specific stoichiometry can be influenced by factors such as the concentration of the reactants and the pH of the solution. mdpi.com
| Metal Ion | Ligand | Stoichiometric Ratio (M:L) | Method of Determination | Reference |
|---|---|---|---|---|
| Co(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry | scirp.org |
| Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry | scirp.org |
| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometry | scirp.org |
| Cu(II) | 8-Hydroxyquinolones | 1:1 and 1:2 | - | nih.gov |
Enzyme Inhibition Mechanisms and Molecular Targeting
The interaction of this compound with various enzymes, particularly metalloenzymes, is a significant area of research. Its ability to chelate metal ions is often central to its inhibitory activity.
Interaction with Metalloenzymes (e.g., Matrix Metalloproteinases, Histone Demethylases)
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com The catalytic activity of MMPs relies on a zinc ion in their active site. mdpi.com Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of MMPs, such as MMP-2 and MMP-9. nih.govresearchgate.net The inhibitory mechanism is believed to involve the chelation of the essential zinc ion in the enzyme's active site by the 8-hydroxyquinoline scaffold. researchgate.net This interaction disrupts the catalytic function of the enzyme. Molecular docking studies have supported the favorable binding of 8-hydroxyquinoline derivatives within the active sites of MMP-2 and MMP-9. nih.gov
Histone Demethylases (HDMs): Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins. nih.gov Many of these enzymes are iron(II) and 2-oxoglutarate (2OG)-dependent oxygenases. nih.govresearchgate.net 8-Hydroxyquinoline derivatives have been identified as inhibitors of the JmjC domain-containing histone demethylases. mdpi.com Crystallographic studies have shown that these inhibitors bind to the active site Fe(II) ion, occupying the binding site of the 2OG co-factor. nih.gov This chelation of the iron cofactor is the primary mechanism of inhibition.
Inhibition Kinetics and Active Site Characterization (e.g., NQO1 protein)
The study of inhibition kinetics provides valuable insights into the mechanism of enzyme inhibition, distinguishing between different modes such as competitive, non-competitive, and uncompetitive inhibition. libretexts.orgyoutube.com For example, a competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org
NQO1 Protein: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones. nih.gov While direct inhibition kinetic studies for this compound with NQO1 are not extensively detailed in the provided context, research on related compounds provides insights. For instance, the interaction of a dimeric naphthoquinone with NQO1 revealed binding at the active site, affecting the redox state of the FAD cofactor. nih.gov The binding occurred at the same site as the nicotinamide (B372718) ring of the NADH cofactor. nih.gov This suggests that inhibitors can compete with the natural cofactor for binding to the active site.
| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Interaction | Reference |
|---|---|---|---|---|
| Matrix Metalloproteinases (MMPs) | 8-Hydroxyquinoline derivatives | Chelation of active site metal ion | Binding to Zn(II) | nih.govresearchgate.net |
| Histone Demethylases (JmjC domain-containing) | 8-Hydroxyquinoline derivatives | Chelation of active site metal ion | Binding to Fe(II) | nih.govresearchgate.net |
| Catechol O-Methyltransferase (COMT) | 8-Hydroxyquinolines | Chelation of active site metal ion | Chelation of Mg(II) | nih.gov |
Modulation of Redox Potentials and Oxidative Processes
In principle, the methyl groups at the 6 and 8 positions of the quinoline ring in this compound are electron-donating. This property would be expected to influence the electron density of the aromatic system and potentially enhance the hydrogen-donating ability of the 4-hydroxy group, thereby suggesting a potential for antioxidant activity. However, without specific experimental validation through methods such as cyclic voltammetry or various antioxidant assays (e.g., DPPH, ABTS, ORAC), any claims regarding the specific redox modulating effects of this compound remain speculative.
Furthermore, the environment in which the compound is situated can also dictate whether it acts as an antioxidant or a pro-oxidant. Studies on other 4-hydroxyquinoline (B1666331) derivatives have shown that their distribution between aqueous and lipid phases can significantly alter their activity. For example, some derivatives that exhibit antioxidant properties in one medium may act as pro-oxidants in another by participating in reactions that generate new free radicals.
Detailed research, including the generation of empirical data, is required to elucidate the precise mechanisms by which this compound influences oxidative processes and to quantify its redox potential. Such studies would be invaluable in understanding its potential role in various biochemical pathways where redox modulation is a key event.
Biological Activity Studies of 6,8 Dimethyl 4 Hydroxyquinoline Scaffolds: Mechanistic Insights
Antimicrobial Activity and Resistance Mechanisms (In Vitro Studies)
Antibacterial Effects and Potential Membrane Permeability Modulation
No specific studies detailing the antibacterial effects or the potential for membrane permeability modulation of 6,8-Dimethyl-4-hydroxyquinoline were identified. Research on other 8-hydroxyquinoline (B1678124) derivatives has shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, but these findings are not directly applicable to the 6,8-dimethyl substituted compound. nih.govelsevierpure.comnih.gov
Antifungal Properties and Cellular Targets
There is no available research focused on the antifungal properties or cellular targets of this compound. Studies on different 8-hydroxyquinoline derivatives have reported potent and broad-spectrum antifungal activity, often in combination with other agents like fluconazole, but data for the specific compound is absent. nih.gov
Investigations into Antiproliferative Effects on Cell Lines (In Vitro)
Inhibition of Cell Viability in Cancer Cell Lines
Specific data on the inhibition of cell viability in any cancer cell line by this compound is not available. The antiproliferative effects of many other 4-hydroxyquinoline (B1666331) and 8-hydroxyquinoline derivatives have been assessed against various cancer cell lines, but these results cannot be attributed to the requested compound. nih.gov
Anti-angiogenesis and Anti-invasion Mechanisms
There are no published reports on the anti-angiogenic or anti-invasion mechanisms of this compound. Research into the anti-angiogenic potential of other compounds, such as certain cinnamic acid derivatives or other complex quinoline (B57606) structures, exists but is not relevant to this specific molecule. nih.gov
Compound Names Mentioned
As no specific biological activity data for this compound could be sourced and discussed, a table of related compounds is not applicable.
Antimalarial Activity: Molecular-Level Efficacy against Parasitic Agents (In Vitro)
The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a landmark example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective therapeutic agents. Structural modifications of the quinoline core are a key strategy in this endeavor.
While direct studies on the antimalarial activity of this compound are not extensively documented in the reviewed literature, the broader class of quinoline derivatives has shown significant promise. For instance, styrylquinoline derivatives have demonstrated potent in vitro activity against chloroquine-resistant P. falciparum strains. nih.gov One such derivative, UCF501, exhibited strong inhibitory action, suggesting a mechanism of action potentially different from that of chloroquine. nih.gov The development of novel 4-aminoquinoline derivatives, such as those with pyrrolizidinylmethyl substitutions, has also yielded compounds with excellent in vitro activity against both chloroquine-sensitive and resistant P. falciparum strains, as well as against P. vivax and P. knowlesi field isolates.
These findings underscore the potential of substituted quinoline scaffolds, including by extension this compound, as a basis for the design of new antimalarial agents. The modifications to the quinoline core can influence the compound's ability to accumulate in the parasite's digestive vacuole and interfere with hemozoin formation, a critical process for parasite survival.
Enzyme Modulation Beyond Inhibition: Examples from Metabolic Pathways (e.g., Cholinesterase inhibition)
Derivatives of quinoline have been investigated for their ability to modulate the activity of various enzymes, including those involved in metabolic pathways. A notable example is the inhibition of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov
Studies on derivatives of 2-amino-4,6-dimethylpyridine, which share some structural similarities with dimethyl-substituted quinolines, have revealed moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Quantitative structure-activity relationship (QSAR) analyses of these compounds indicated that their binding affinity is enhanced by an increase in molecular volume and the replacement of an amide oxygen with sulfur. nih.gov Although their affinity is weaker than that of specific inhibitors like tacrine, the dual nature of these compounds, possessing both anti-inflammatory and cholinesterase-inhibiting properties, suggests a potential therapeutic benefit in complex diseases like Alzheimer's disease. nih.gov
The 8-hydroxyquinoline scaffold itself has been a focus in the development of multi-target-directed ligands. nih.gov These compounds can act as enzyme inhibitors, targeting enzymes such as Cathepsin B, KDM4 histone demethylases, and lipoxygenases. nih.gov The ability of these quinoline-based molecules to interact with and modulate the activity of key enzymes highlights their potential for therapeutic applications beyond simple inhibition, extending to the modulation of complex metabolic and signaling pathways.
Neuroprotective Mechanisms: β-Amyloid Aggregation Inhibition and Reactive Oxygen Species Scavenging
The neuroprotective potential of quinoline derivatives is an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). The pathology of AD is linked to the aggregation of β-amyloid (Aβ) peptides and oxidative stress. scholasticahq.comnih.gov
Derivatives of 8-hydroxyquinoline have been designed as multitargeted agents to combat these pathological processes. nih.gov In vitro studies have shown that certain 8-hydroxyquinoline derivatives can significantly inhibit the self-induced aggregation of Aβ1-42. nih.gov For example, one study identified a compound with an IC50 value of 5.64 μM for the inhibition of Aβ aggregation. nih.gov The mechanism of inhibition is thought to involve both noncovalent interactions with the Aβ peptide and the chelation of metal ions like copper and zinc, which are known to promote Aβ aggregation. nih.govnih.gov
Furthermore, quinoline derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS). nih.gov The antioxidant capacity of these compounds is a key aspect of their neuroprotective effects. nih.gov Some 8-hydroxyquinoline derivatives have demonstrated excellent protective effects against oxidative toxins like H2O2 in cellular assays. nih.gov The ability to chelate redox-active metals can also prevent the formation of highly reactive hydroxyl radicals through Fenton-like reactions. nih.gov This dual action of inhibiting Aβ aggregation and reducing oxidative stress makes quinoline scaffolds like this compound promising candidates for the development of neuroprotective agents.
Analgesic and Anti-inflammatory Activity at the Molecular Level
Quinoline and its derivatives are recognized for their potential analgesic and anti-inflammatory properties. nih.govencyclopedia.pub The molecular mechanisms underlying these activities are linked to the modulation of inflammatory pathways and the inhibition of enzymes involved in the pain response.
Studies on various quinoline derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.govbiomedpharmajournal.orgresearchgate.net For instance, certain 6,8-dibromo-4(3H)-quinazolinone derivatives, which are structurally related to quinolines, have shown promising anti-inflammatory and analgesic activities. nih.govresearchgate.net The anti-inflammatory action of some quinoline derivatives has been attributed to the reduction of pro-inflammatory cytokine expression and the inhibition of enzymes like myeloperoxidase. researchgate.net
At the molecular level, the analgesic effects can be mediated through interactions with various receptors and enzymes involved in nociception. While the precise targets for this compound are not specified in the provided literature, the broader class of quinoline compounds is known to exert its effects through multiple pathways. The anti-inflammatory properties of some 4-hydroxyquinoline derivatives have been demonstrated in vivo, suggesting their potential to mitigate inflammatory processes. nih.govresearchgate.net The combination of analgesic and anti-inflammatory properties in a single scaffold is a desirable feature for the development of new pain management therapies. nih.gov
Bioconjugation and Metabolic Transformation Studies (Non-Clinical Context)
The study of how chemical compounds are modified and processed within biological systems is crucial for drug development. While specific bioconjugation and metabolic transformation studies for this compound were not detailed in the provided search results, general principles can be inferred from related quinoline compounds.
Identification of Metabolites (e.g., Hydroxyquinoline and Hydroxymethylquinoline Conjugates)
The metabolism of quinoline derivatives often involves hydroxylation reactions, leading to the formation of hydroxyquinoline and hydroxymethylquinoline metabolites. These hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body. For instance, 4-hydroxyquinoline has been identified as a metabolite in human blood, indicating that the quinoline ring can be hydroxylated in vivo. hmdb.ca The methyl groups on the 6 and 8 positions of the quinoline ring could also be sites for metabolic oxidation, potentially forming hydroxymethyl derivatives.
Pathways of Biotransformation
The biotransformation of quinoline compounds is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-oxidation, and dealkylation. The resulting oxidized metabolites are often more polar than the parent compound and can be more readily conjugated and eliminated.
The specific metabolic fate of this compound would depend on its susceptibility to these enzymatic reactions. The presence of the methyl groups might influence the regioselectivity of hydroxylation and could also be subject to oxidation themselves. Understanding these biotransformation pathways is essential for predicting the pharmacokinetic profile and potential drug-drug interactions of new quinoline-based therapeutic agents.
Applications in Chemical Research and Beyond
Versatility as Chemical Building Blocks for Diverse Organic Transformations
The 6,8-dimethyl-4-hydroxyquinoline scaffold is a valuable starting point for a variety of organic transformations, allowing for the synthesis of a diverse range of derivatives. The inherent reactivity of the quinoline (B57606) ring system, coupled with the directing effects of the hydroxyl and methyl groups, provides chemists with multiple avenues for structural modification.
The hydroxyl group at the C4 position can be readily converted into other functional groups. For instance, it can undergo O-alkylation to form alkoxy derivatives. nih.gov The quinoline nitrogen can be oxidized to an N-oxide, which in turn can direct C-H functionalization at the C2 and C8 positions. chemrxiv.org This N-oxide can later be removed, restoring the quinoline ring and leaving the newly introduced functional groups intact. chemrxiv.org
Furthermore, the aromatic core of this compound is amenable to electrophilic substitution reactions. The strategic placement of substituents can be achieved by leveraging the directing influence of the existing groups. For example, the introduction of a carbamate (B1207046) group at the C4-hydroxyl position can facilitate directed C-H functionalization at various positions on the quinoline ring. chemrxiv.org
The versatility of this compound is further demonstrated by its use in transition-metal-catalyzed cross-coupling reactions. These powerful methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. For instance, after conversion to a suitable halide or triflate, the quinoline core can participate in reactions like the Suzuki-Miyaura coupling to introduce aryl or vinyl groups. researchgate.net
These transformations highlight the role of this compound as a versatile building block, providing a platform for the synthesis of complex molecules with tailored properties for various applications.
Role in the Development of Functional Materials and Probes
The unique photophysical properties of the 4-hydroxyquinoline (B1666331) scaffold, and by extension its 6,8-dimethyl derivative, make it a valuable component in the design of functional materials and probes. Its ability to form stable complexes with metal ions and its responsive fluorescence characteristics are central to these applications.
Luminescent and Electroluminescent Applications
Derivatives of hydroxyquinolines are well-regarded for their luminescent properties and have been extensively studied for their use in organic light-emitting diodes (OLEDs). magtech.com.cnmdpi.commdpi.com The core structure often serves as a ligand that, when complexed with metal ions such as aluminum (Al³⁺) or zinc (Zn²⁺), forms highly fluorescent coordination compounds. mdpi.comrroij.com These metal complexes can exhibit high thermal stability and excellent electroluminescent quantum yields, making them suitable for use as emitter materials in OLED devices. mdpi.comnih.gov
The introduction of substituents onto the hydroxyquinoline ring, such as the dimethyl groups in this compound, can modulate the electronic properties and, consequently, the emission color and efficiency of the resulting materials. rroij.com For example, the incorporation of electron-donating or electron-withdrawing groups can lead to a red-shift or blue-shift in the emission spectrum, respectively. nih.gov This tunability is crucial for developing materials for full-color displays and solid-state lighting.
Research has shown that co-doping different fluorescent dyes, including those based on hydroxyquinoline structures, into a host material can enhance the electroluminescent efficiency of OLEDs by mitigating concentration quenching. aip.org The strategic design of multifunctional 8-hydroxyquinoline (B1678124) derivatives has also led to the development of materials that exhibit strong yellow-light emission and possess good hole-transporting abilities, which are desirable characteristics for efficient white OLEDs. scirp.org
Development of Fluorescent Chemosensors for Metal Ions and pH
The ability of the 4-hydroxyquinoline moiety to act as a chelating agent for various metal ions is fundamental to its application in fluorescent chemosensors. mdpi.comnih.govscispace.com Upon binding with a metal ion, the fluorescence of the hydroxyquinoline derivative can be either enhanced ("turn-on" sensor) or quenched ("turn-off" sensor). nih.gov This change in fluorescence intensity provides a detectable signal for the presence of the target ion.
Derivatives of 8-hydroxyquinoline have been successfully employed as fluorescent chemosensors for a wide range of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. nih.govnih.govrsc.org The selectivity of these sensors can be tuned by modifying the structure of the quinoline ligand. The introduction of specific functional groups can create binding pockets that are sterically and electronically favorable for particular metal ions.
Beyond metal ion sensing, hydroxyquinoline derivatives also serve as effective fluorescent pH probes. researchgate.netrsc.org The nitrogen atom in the quinoline ring can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state alters the electronic structure of the molecule, leading to a corresponding change in its fluorescence properties. rsc.orgresearchgate.net For example, some 8-hydroxyquinoline-based sensors exhibit an "OFF-ON-OFF" fluorescence response across a wide pH range, where fluorescence is quenched in highly acidic and basic conditions but is intense in a neutral environment. rsc.org This behavior is often attributed to photoinduced electron transfer (PET) processes that are modulated by the protonation state of the molecule. researchgate.net
Advanced Research Directions and Future Perspectives for 6,8 Dimethyl 4 Hydroxyquinoline
Integration of Omics Technologies for Comprehensive Molecular Understanding
While specific multi-omics studies on 6,8-Dimethyl-4-hydroxyquinoline have not yet been published, the application of these technologies represents a critical future direction for a holistic understanding of its biological effects. Omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells and organisms.
Future research could employ these technologies to:
Identify On- and Off-Target Effects: Transcriptomic (RNA-seq) and proteomic analyses can reveal the full spectrum of genes and proteins whose expression levels change upon treatment with this compound. This is crucial for identifying its primary molecular target and any unintended off-target interactions that could lead to unforeseen activities or side effects.
Elucidate Mechanisms of Action: Metabolomics can map the downstream metabolic pathways affected by the compound, offering clues to its functional consequences. By integrating this data with transcriptomic and proteomic profiles, researchers can construct detailed models of the compound's mechanism of action.
Discover Biomarkers: For any potential therapeutic application, omics data can help identify biomarkers that predict response or resistance to the compound, paving the way for personalized medicine approaches.
Rational Design of Multi-Targeting Scaffolds based on this compound
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has spurred the development of multi-target agents that can modulate several key proteins simultaneously. The quinoline (B57606) scaffold is well-suited for this strategy, and derivatives have been explored as multi-target agents for conditions like Alzheimer's disease. mdpi.com
The this compound core offers a versatile template for rational drug design. Future research can focus on:
Pharmacophore Hybridization: The core scaffold can be functionalized by incorporating other known pharmacophores. For instance, by adding moieties known to interact with targets like histone deacetylases (HDACs) or protein kinases, novel hybrid molecules with dual activity could be created.
Structure-Based Design: Using the known three-dimensional structures of multiple target proteins, computational docking and molecular dynamics simulations can guide the design of single molecules that fit into the binding sites of all relevant targets. The dimethyl substitutions at the 6- and 8-positions provide specific steric and electronic properties that can be exploited to achieve desired target engagement profiles.
Fragment-Based Screening: The this compound scaffold itself can be used as a core fragment. Screening for other small fragments that bind to secondary targets of interest and then linking them to the quinoline core is a powerful strategy for building multi-target ligands.
Mechanistic Elucidation at Sub-Cellular and Molecular Resolution
A deep understanding of a compound's mechanism requires investigation at the molecular and sub-cellular levels. While the precise mechanisms of this compound are yet to be determined, future studies will likely focus on several key areas common in quinoline research.
Target Identification and Validation: The initial step involves identifying the direct molecular target(s). This can be achieved through techniques like thermal shift assays, affinity chromatography, or activity-based protein profiling. Once a target is identified, its role in the compound's activity must be validated using techniques like genetic knockdown (siRNA/CRISPR) or overexpression.
Sub-cellular Localization: Visualizing where the compound accumulates within the cell is key to understanding its function. This can be accomplished by synthesizing fluorescently-tagged versions of this compound and using high-resolution confocal microscopy to track their localization to specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum).
Binding Kinetics and Energetics: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed quantitative data on how tightly and how quickly the compound binds to its target protein. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds.
Development of Advanced Synthetic Strategies for Enhanced Diversity-Oriented Synthesis
The ability to rapidly generate a wide variety of structurally diverse analogues from a common core is essential for exploring the full potential of a scaffold. Diversity-Oriented Synthesis (DOS) aims to create libraries of complex molecules that cover a broad chemical space. chemrxiv.orgresearchgate.net The 4-hydroxyquinoline (B1666331) scaffold is an excellent candidate for such approaches.
Advanced synthetic strategies applicable to this compound include:
Programmed C-H Functionalization: This powerful strategy allows for the selective introduction of substituents at various positions on the quinoline ring without the need for pre-functionalized starting materials. chemrxiv.orgchemrxiv.org By using different directing groups and metal catalysts, a programmed sequence of reactions can decorate the C-2, C-3, C-5, and other positions, starting from the basic 4-hydroxyquinoline core. chemrxiv.orgchemrxiv.org This allows for the systematic and efficient generation of diverse analogues.
Modern Annulation Reactions: While classical methods like the Conrad-Limpach reaction are effective, modern synthetic chemistry offers more versatile and efficient ways to construct the quinoline core itself. ualberta.cae-bookshelf.de For example, metal-catalyzed [4+2] annulation reactions can build the quinoline ring system from simpler precursors under mild conditions, tolerating a wider range of functional groups that can be used as handles for further diversification. nih.gov
One-Pot and Multi-Component Reactions: Designing reaction cascades where multiple bonds are formed in a single operation significantly increases synthetic efficiency. Microwave-assisted multi-component reactions have been used to generate libraries of fused quinoline derivatives and could be adapted for the this compound scaffold. researchgate.net
The table below summarizes key synthetic strategies applicable for generating derivatives of this compound.
| Synthetic Strategy | Description | Potential Application | Reference(s) |
| Programmed C-H Functionalization | Sequential, site-selective introduction of functional groups onto the aromatic core using directing groups and metal catalysts. | Rapidly creates libraries of derivatives with modifications at specific positions to probe structure-activity relationships. | chemrxiv.orgchemrxiv.org |
| Conrad-Limpach Reaction | A classical thermal condensation reaction between an aniline (B41778) (e.g., 2,4-dimethylaniline) and a β-ketoester to form the 4-hydroxyquinoline core. | A foundational method for synthesizing the core scaffold of this compound. | ualberta.cae-bookshelf.de |
| Metal-Catalyzed Annulation | Cycloaddition reactions, such as [4+2] annulations using azide-based precursors, to construct the quinoline ring system under mild conditions. | Allows for the synthesis of multi-substituted quinolines with high diversity and functional group tolerance. | nih.gov |
| Diversity-Oriented Synthesis (DOS) | The strategic synthesis of diverse and complex small molecules from a common scaffold, often employing multi-component or cascade reactions. | Explores a wider chemical space to identify novel biological activities for the this compound scaffold. | researchgate.netrsc.org |
Exploration of Novel Biological Targets and Pathways for Quinoline Scaffolds
The quinoline scaffold is remarkably versatile, with derivatives reported to interact with a wide range of biological targets. tandfonline.comtandfonline.com While the specific targets of this compound remain to be discovered, research on related compounds points to several promising areas for future investigation. The ongoing search for new treatments for various diseases continually reveals novel biological targets, and computational repositioning strategies can help identify which of these might be modulated by existing chemical scaffolds. nih.gov
Potential biological targets and pathways for exploration include:
Oncogenic Pathways: Quinoline derivatives have shown activity as inhibitors of protein kinases, dihydrofolate reductase, and topoisomerases, all of which are validated targets in cancer therapy. tandfonline.com New research could explore the effect of this compound on emerging cancer targets like HIF-1α prolyl hydroxylase or various epigenetic modulators. tandfonline.com
Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885). sdsuv.co.in Beyond malaria, quinoline-based compounds are being investigated as antibacterial agents (e.g., targeting DNA gyrase) and as potential antivirals. sdsuv.co.intandfonline.com
Inflammatory and Metabolic Disorders: Certain quinoline derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). sdsuv.co.in Others have been investigated as antidiabetic agents by targeting enzymes involved in carbohydrate metabolism.
The table below lists potential biological targets for the quinoline scaffold, representing avenues for future research for this compound.
| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |
| Protein Kinases | VEGFR-2, Protein Kinase B (Akt) | Cancer, Angiogenesis | tandfonline.comnih.gov |
| DNA Modifying Enzymes | DNA Gyrase, Topoisomerases | Bacterial Infections, Cancer | sdsuv.co.intandfonline.com |
| Metabolic Enzymes | Dihydrofolate Reductase, Aldose Reductase | Cancer, Diabetes | tandfonline.com |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | sdsuv.co.in |
| Neuro-related Targets | Acetylcholinesterase, Beta-secretase 1 | Alzheimer's Disease | mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-Dimethyl-4-hydroxyquinoline, and how is purity ensured?
- Methodology : A common approach involves halogenation and cyclization steps. For example, refluxing a hydroxy-substituted precursor with phosphorus oxychloride (POCl₃) under controlled conditions, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc mixtures). Purity is validated using reversed-phase HPLC and melting point analysis .
- Key Techniques : Reflux with POCl₃, column chromatography, HPLC, and ¹H NMR (δ 8.57–4.03 ppm for methoxy groups) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Identifies methoxy (δ ~4.0 ppm) and aromatic protons (δ 7.3–8.6 ppm).
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 224 [M+1]) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl) and planar quinoline ring geometry .
Q. How are intermediates isolated during synthesis?
- Methodology : After POCl₃-mediated reactions, intermediates are precipitated by pH adjustment (e.g., NaOH to pH 8) and washed with water. Ethyl acetate extraction and solvent evaporation yield crude products, which are further purified via silica gel chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology :
- Solvent Selection : Boiling diphenyl ether (Ph₂O) enhances cyclization efficiency .
- Catalysis : Use of K₂CO₃ or similar bases in DMSO improves substitution reactions .
- Temperature Control : Heating at 140°C in polyphosphoric acid (PPA) promotes cyclization without side products .
- Data Analysis : Compare yields (e.g., 60% vs. 86.5% in hydrolysis steps) and adjust stoichiometry or reaction time .
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. methyl groups) to assess antimicrobial or anticancer potency .
- Dose-Response Assays : Use standardized MIC (Minimum Inhibitory Concentration) or IC₅₀ protocols to compare results across studies .
Q. How do intramolecular interactions influence the crystallographic packing of this compound?
- Methodology :
- X-ray Diffraction : Identify S(5) ring motifs from C–H⋯Cl interactions (Table 1 in ).
- Packing Analysis : Intermolecular π–π stacking (3.7 Å distances) and C–H⋯π interactions stabilize the crystal lattice .
- Application : These interactions inform solubility and stability predictions for drug formulation .
Q. What computational tools validate the electronic effects of methyl and hydroxy substituents on quinoline reactivity?
- Methodology :
- DFT Calculations : Model charge distribution and HOMO-LUMO gaps to predict sites for electrophilic substitution.
- Comparative Analysis : Contrast with 6,7-dimethoxyquinoline derivatives, where methoxy groups increase electron density .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies (e.g., 60% vs. 86.5%)?
- Resolution :
- Reagent Purity : Ensure POCl₃ is freshly distilled to avoid moisture-induced side reactions .
- Workup Protocols : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and column chromatography solvent ratios .
- Case Study : Hydrolysis of ethyl esters with 10% NaOH in methanol achieved 86.5% yield, whereas prolonged heating reduced efficiency .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for halogenation steps .
- Characterization : Combine multiple techniques (e.g., NMR, MS, XRD) to confirm regiochemistry and purity .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
